molecular formula C7H12ClNO3S B14606860 N-Acetyl-S-(2-chloroethyl)-L-cysteine CAS No. 58337-49-8

N-Acetyl-S-(2-chloroethyl)-L-cysteine

Cat. No.: B14606860
CAS No.: 58337-49-8
M. Wt: 225.69 g/mol
InChI Key: PUOICJBSGWOTFX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2-chloroethyl)-L-cysteine is a chemical compound with the molecular formula C8H14ClNO3S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-chloroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-chloroethanol in the presence of an acetylating agent. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-chloroethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

N-Acetyl-S-(2-chloroethyl)-L-cysteine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-chloroethyl)-L-cysteine involves its interaction with cellular components, such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in detoxification and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(2-chloroethyl)-L-cysteine include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with biological molecules in distinct ways. Its acetyl and 2-chloroethyl groups confer unique reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

58337-49-8

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

PUOICJBSGWOTFX-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCCl)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCCl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.